molecular formula C16H21N3O5 B8621542 Tert-butyl 4-(2-cyano-5-nitrophenoxy)butylcarbamate

Tert-butyl 4-(2-cyano-5-nitrophenoxy)butylcarbamate

Cat. No.: B8621542
M. Wt: 335.35 g/mol
InChI Key: QUCDGQORXKIITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-cyano-5-nitrophenoxy)butylcarbamate is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

tert-butyl N-[4-(2-cyano-5-nitrophenoxy)butyl]carbamate

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(20)18-8-4-5-9-23-14-10-13(19(21)22)7-6-12(14)11-17/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)

InChI Key

QUCDGQORXKIITC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-hydroxy-4-nitrobenzonitrile (2 g, 12.19 mmol), cesium carbonate (6 g, 18.29 mmol) and DMF (20 mL) was added tert-butyl 4-bromobutylcarbamate (4.59 g, 18.29 mmol). The reaction mixture was stirred at room temperature for 18 h. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (100 mL), and washed with brine (2×50 mL). The organic layer was dried with anhydrous sodium sulphate and concentrated in vacuo to give tert-butyl 4-(2-cyano-5-nitrophenoxy)butylcarbamate (2.1 g, 52%) as a light yellow solid. LC-MS (M+H)+=335.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.07 (1H, d, J=8.4 Hz), 7.96 (1H, s), 7.90 (2H, d, J=8.8 Hz), 6.84 (1H, br s), 4.30 (2H, t, J=6.4 Hz), 3.53 (2H, t, J=6.4 Hz), 2.98-2.89 (2H, m), 1.81-1.76 (2H, m), 1.48 (9H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step Two

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